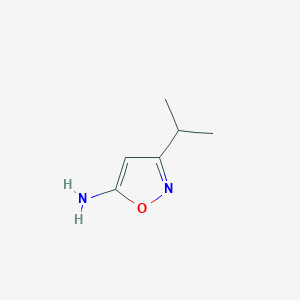

3-Isopropylisoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLVMBXOBZVJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366602 | |

| Record name | 3-isopropylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88786-11-2 | |

| Record name | 3-isopropylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Isopropylisoxazol-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropylisoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 88786-11-2), a heterocyclic amine of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. The document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding of this versatile building block. By synthesizing data from established chemical principles and literature, this guide explains the causality behind its chemical behavior and outlines its proven applications in the development of targeted therapeutics, such as kinase and bromodomain inhibitors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a "privileged scaffold." Within this class, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines the stable isoxazole core with a primary amine at the 5-position, which serves as a crucial handle for synthetic elaboration, and an isopropyl group at the 3-position, which can impart favorable steric and lipophilic properties to derivative molecules. This guide aims to consolidate the known and predicted chemical data for this compound, providing a technical resource for its effective utilization in research and development.

Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, solubility, and behavior in reaction systems. These characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 88786-11-2 | [1][2] |

| Molecular Formula | C₆H₁₀N₂O | [1][3][4] |

| Molecular Weight | 126.16 g/mol | [1][3][4] |

| Physical Form | Solid | [3] |

| Purity | Commonly available at ≥97% | [3] |

| Synonyms | 3-isopropyl-5-isoxazolamine; 3-propan-2-yl-1,2-oxazol-5-amine | [3] |

| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | [3] |

Solubility & pKa Insights: Based on its structure, this compound is expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents. Its solubility in aqueous media is likely limited but can be significantly increased in acidic solutions due to the protonation of the basic 5-amino group. The pKa of the conjugate acid of the amine is predicted to be in the range of 3-5, typical for an amino group attached to an electron-deficient aromatic ring system, which reduces its basicity compared to aliphatic amines.[5]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and the extensive body of literature on related amines and isoxazoles.[6][7][8]

Predicted ¹H and ¹³C NMR Spectral Data

Causality: The electron-withdrawing nature of the isoxazole ring will deshield adjacent protons and carbons. The isopropyl group will present a characteristic septet-doublet pattern, while the amine protons are often broad and may exchange with deuterated solvents.[8]

| Predicted ¹H NMR (400 MHz, DMSO-d₆) | Predicted ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.8 (br s, 2H) | Amine N-H₂ |

| ~5.5 (s, 1H) | Isoxazole C4-H |

| ~3.0 (sept, 1H, J ≈ 7 Hz) | Isopropyl C-H |

| ~1.2 (d, 6H, J ≈ 7 Hz) | Isopropyl C-H₃ |

Predicted Infrared (IR) Spectroscopy Data

Causality: The primary amine is the most prominent feature, showing characteristic symmetric and asymmetric N-H stretches. The aromatic C=N and C=C bonds of the isoxazole ring will also be evident.[8][9]

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3350 | N-H stretching (asymmetric & symmetric) | Medium-Strong |

| 3080 - 3040 | Aromatic C-H stretching | Weak |

| 2970 - 2870 | Aliphatic C-H stretching (isopropyl) | Medium |

| ~1640 | N-H bending (scissoring) | Medium-Strong |

| ~1590, 1470 | C=N and C=C stretching (isoxazole ring) | Medium-Strong |

Predicted Mass Spectrometry (MS) Data

Causality: According to the Nitrogen Rule, the odd number of nitrogen atoms (two) results in an even-numbered molecular weight (126). The primary fragmentation pathway is expected to be the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation.

| m/z | Assignment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 84 | [M - C₃H₆]⁺ (Loss of propene) |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible NMR spectrum for a solid sample like this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar compounds and its residual water peak does not typically overlap with key signals.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm reference point.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be required.

-

Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer that has been properly tuned and shimmed.

-

Data Acquisition (¹H NMR): Acquire the proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~16 ppm and a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.

-

D₂O Exchange (Optional but Recommended): To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the broad signal previously assigned to the amine protons validates the assignment.[8]

-

Data Acquisition (¹³C NMR): Acquire the carbon spectrum with proton decoupling. A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.

Synthesis and Manufacturing

The synthesis of 5-aminoisoxazoles is well-established in organic chemistry. A highly plausible and efficient route to this compound involves the condensation and cyclization of a β-keto nitrile with hydroxylamine.[10]

Synthetic Workflow Diagram

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Methyl-3-oxopentanenitrile

Causality: This protocol relies on the nucleophilic attack of hydroxylamine on the ketone of the β-keto nitrile, followed by an intramolecular cyclization where the nitrile group is attacked by the oxime oxygen, forming the isoxazole ring. A base is used to deprotonate the hydroxylamine, increasing its nucleophilicity.

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methyl-3-oxopentanenitrile in ethanol.

-

Base and Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a suitable base such as sodium acetate or potassium carbonate (1.2 equivalents) in water to the flask. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. The extraction isolates the product from inorganic salts and unreacted polar starting materials.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. This removes any remaining water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its nucleophilic primary amine. The isoxazole ring itself is relatively stable but can undergo specific transformations.

Key Reactivity Pathways

Caption: Major reactivity pathways for this compound.

-

Amine-Centric Reactions: As a primary amine, the nitrogen atom is nucleophilic and readily participates in reactions with electrophiles.[11]

-

Acylation/Sulfonylation: It reacts smoothly with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable amides and sulfonamides. This is the most common transformation used to incorporate this scaffold into larger molecules.

-

Alkylation: While direct N-alkylation with alkyl halides can occur, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products.[12] Reductive amination is a more controlled method for preparing secondary amines.

-

-

Isoxazole Ring Reactivity: The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. Its most notable reaction is cleavage of the weak N-O bond under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or dissolving metal reduction), which opens the ring to yield a β-amino enone.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a crucial building block for creating more complex and potent therapeutic agents. Its structure is frequently found in molecules designed to inhibit specific biological targets.

-

Kinase Inhibitors: The 5-aminoisoxazole motif is a key component in the design of various protein kinase inhibitors. For example, derivatives have been explored as potent and selective inhibitors of RET (Rearranged during Transfection) kinase, a target in certain types of thyroid and lung cancers.[13]

-

Bromodomain Inhibitors: The scaffold has been successfully utilized in the development of inhibitors for bromodomains, which are epigenetic "readers" involved in cancer progression. N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which share the core aminoisoxazole structure, have been identified as potent inhibitors of the TRIM24 bromodomain, showing potential in treating prostate cancer.[14][15]

-

General Drug Scaffolding: The amine handle allows for easy integration into diverse molecular libraries via robust amide bond formation, making it an ideal starting point for high-throughput screening and lead optimization campaigns.

Role in the Drug Discovery Pipeline

Caption: The role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a high-value chemical entity characterized by its stable heterocyclic core and versatile primary amine functionality. Its predictable physicochemical properties, well-defined spectroscopic signatures, and straightforward synthesis make it an accessible and reliable building block for synthetic chemists. The proven success of its derivatives in modulating key biological targets like kinases and bromodomains underscores its importance in modern drug discovery and solidifies its position as a critical tool for developing next-generation therapeutics.

References

-

Fakhfakh, M. A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]

-

PubMed. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Available at: [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link]

-

PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Available at: [Link]

- Google Patents. Preparation method of 3-amino-5-methyl isoxazole.

-

OpenStax. 24.10 Spectroscopy of Amines. Available at: [Link]

-

Fiveable. Spectroscopy of Amines. Available at: [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity. Available at: [Link]

-

MDPI. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Available at: [Link]

-

ResearchGate. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Available at: [Link]

-

Michigan State University Department of Chemistry. Amine Reactivity - Acidity of Amines. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 88786-11-2 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [oakwoodchemical.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. fiveable.me [fiveable.me]

- 10. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 11. Amine Reactivity [www2.chemistry.msu.edu]

- 12. mdpi.com [mdpi.com]

- 13. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 3-Isopropylisoxazol-5-amine

Abstract: This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of 3-isopropylisoxazol-5-amine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to detail the scientific rationale behind the analytical strategy. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, COSY, HSQC, and HMBC), we present a self-validating workflow that culminates in the unambiguous confirmation of the target molecule's constitution. Each section outlines the theoretical basis, detailed experimental protocols, and expert data interpretation, providing a robust framework for the structural analysis of novel heterocyclic compounds.

Introduction and Strategic Overview

The definitive identification of a molecule's structure is the bedrock of chemical research and development. For novel heterocyclic compounds like this compound, which may serve as a crucial building block in medicinal chemistry, an error in structural assignment can invalidate extensive downstream research. The target molecule, with a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , presents a specific set of analytical challenges and opportunities.

The following workflow diagram illustrates the logical progression of the elucidation process, from initial sample analysis to the final, synthesized structural proof.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Final Data Synthesis and Structural Confirmation

-

HRMS established the molecular formula: C₆H₁₀N₂O .

-

IR Spectroscopy confirmed the presence of a primary amine (-NH₂) group and a heterocyclic ring .

-

¹H and ¹³C NMR accounted for all 10 protons and 6 carbons, identifying an isopropyl group , a -CH- group on the ring , and the -NH₂ protons .

-

COSY confirmed the internal connectivity of the isopropyl fragment .

-

HSQC linked all protons to their directly attached carbons.

-

HMBC provided the final, definitive proof by showing the long-range correlations that connect the isopropyl group to C3, the amine group to C5, and confirming the overall structure of the isoxazole ring.

The collective, mutually reinforcing evidence from these orthogonal analytical techniques allows for the unambiguous assignment of the structure as This compound .

References

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). NANOGENOTOX. Retrieved January 12, 2026, from [Link]

-

Formula determination by high resolution mass spectrometry. (2019, March 18). YouTube. Retrieved January 12, 2026, from [Link]

-

Hertkorn, N., et al. (2007). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Use of the Molecular Ion. (n.d.). Whitman College. Retrieved January 12, 2026, from [Link]

-

Mass Spectra of New Heterocycles: X.* Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl). (n.d.). Springer. Retrieved January 12, 2026, from [Link]

-

Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. Retrieved January 12, 2026, from [Link]

-

Clark, J. (n.d.). Mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved January 12, 2026, from [Link]

-

Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved January 12, 2026, from [Link]

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). CORE. Retrieved January 12, 2026, from [Link]

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office. Retrieved January 12, 2026, from [Link]

-

Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved January 12, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 12, 2026, from [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Nebraska-Lincoln. Retrieved January 12, 2026, from [Link]

-

Synthesis, structure and NMR study of fluorinated isoxazoles derived from hemi-curcuminoids. (n.d.). UNED. Retrieved January 12, 2026, from [Link]

-

On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved January 12, 2026, from [Link]

-

Theoretical NMR correlations based Structure Discussion. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 12, 2026, from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved January 12, 2026, from [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015, December 5). PubMed. Retrieved January 12, 2026, from [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 12, 2026, from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Iowa State University. Retrieved January 12, 2026, from [Link]

-

3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. (n.d.). Journal of Chemical Education. Retrieved January 12, 2026, from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved January 12, 2026, from [Link]

-

Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. (2009). ResearchGate. Retrieved January 12, 2026, from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 12, 2026, from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

Structural elucidation based on the NMR study. ¹H–¹H COSY, key HMBC,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

FTIR Analysis of Organic Compounds. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

NMR: Novice Level, Spectrum 3. (n.d.). University of Wisconsin. Retrieved January 12, 2026, from [Link]

-

Mass spectra of new heterocycles: VIII. Fragmentation of 6-alkoxy- and 6-aryl(hetaryl)-3H-azepines under electron impact. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved January 12, 2026, from [Link]

An In-depth Technical Guide to 3-Isopropylisoxazol-5-amine (CAS: 88786-11-2): A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2), a heterocyclic amine of significant interest to the pharmaceutical and medicinal chemistry sectors. The document delineates its physicochemical characteristics, provides a detailed synthetic protocol, and explores its chemical reactivity. The core of this guide focuses on the instrumental role of this isoxazole derivative as a key building block in the design and synthesis of targeted therapeutics, particularly kinase inhibitors. We will delve into its application in the development of inhibitors for oncologically significant targets such as RET and c-Met kinases, supported by biological activity data and an examination of the relevant signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical entity.

Introduction and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with an isopropyl group at the 3-position and an amine group at the 5-position.[1] This structural arrangement imparts a unique combination of electronic and steric properties, making it a valuable scaffold in medicinal chemistry. The isoxazole ring serves as a bioisostere for other functionalities and can engage in various non-covalent interactions with biological targets, while the primary amine provides a convenient handle for further chemical modification and derivatization.

The core utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[2] Its structural motif is found in a range of compounds designed to modulate the activity of key enzymes and receptors implicated in disease, most notably in the field of oncology.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88786-11-2 | [1] |

| Molecular Formula | C₆H₁₀N₂O | [1] |

| Molecular Weight | 126.16 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (predicted) | N/A |

| InChI Key | GHLVMBXOBZVJIC-UHFFFAOYSA-N | N/A |

| SMILES | CC(C)c1cc(N)no1 | N/A |

Synthesis and Purification

The synthesis of 3-alkyl-5-aminoisoxazoles can be efficiently achieved through the nucleophilic addition of hydroxylamine to allenic nitriles. This method is reported to provide the desired products in excellent yield. The following protocol is a representative procedure for the synthesis of this compound based on this established methodology.

Synthetic Protocol: Nucleophilic Addition of Hydroxylamine to 4-Methylpenta-2,3-dienenitrile

The causality behind this experimental choice lies in the high reactivity of the central carbon of the allene system towards nucleophilic attack, and the subsequent intramolecular cyclization to form the stable isoxazole ring. The regioselectivity is driven by the electronic and steric influences of the substituents on the allenic nitrile.

Step-by-Step Methodology:

-

Preparation of the Hydroxylamine Solution: A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in a suitable solvent, such as ethanol or methanol, followed by the addition of a base (e.g., sodium hydroxide or potassium carbonate) to liberate the free hydroxylamine. The reaction should be performed at a controlled temperature (e.g., 0-5 °C) to minimize decomposition of the hydroxylamine.

-

Reaction with Allenic Nitrile: To the freshly prepared hydroxylamine solution, 4-methylpenta-2,3-dienenitrile is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of ligands for a variety of biological targets. A particularly fruitful area of application has been in the design of protein kinase inhibitors. The primary amine at the 5-position provides a crucial vector for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Targeting RET Kinase

The Rearranged during Transfection (RET) receptor tyrosine kinase is a key driver in several types of cancer, including thyroid and non-small cell lung cancer.[3] Activating mutations and fusions of the RET gene lead to constitutive kinase activity and uncontrolled cell proliferation. The 3-aminoisoxazole scaffold has been utilized in the development of potent and selective RET inhibitors.

Table 2: Biological Activity of a 5-Aminoisoxazole-based RET Kinase Inhibitor

| Compound | Target | IC₅₀ (nM) | Cell-based Activity | Source |

| 15l (an analog) | Wild-type RET | 44 | Suppresses growth of RET-transformed cells | [4] |

| 15l (an analog) | RET (V804M gatekeeper mutant) | 252 | Effective against gatekeeper mutant | [4] |

The data in Table 2 for a representative compound (15l), which features a more complex structure built upon a 5-aminoisoxazole core, demonstrates potent inhibition of both wild-type and a clinically relevant mutant form of RET kinase.[4] This highlights the potential of this scaffold in overcoming drug resistance.

Caption: Simplified RET signaling pathway and point of inhibition.

Targeting c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[5][6] Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers. The 3-aminoisoxazole scaffold has also been successfully employed in the design of potent c-Met inhibitors.

A series of 3-amino-benzo[d]isoxazole-based compounds have demonstrated potent inhibition of the c-Met kinase.[2] For instance, compound 28a from a reported study, which incorporates a 3-aminoindazole scaffold (a close bioisostere of 3-aminoisoxazole), exhibited an enzymatic IC₅₀ of 1.8 nM against c-Met and potent cellular activity.[2] This underscores the versatility of the amino-heterocycle core in targeting different kinase families.

Caption: Simplified c-Met signaling pathway and point of inhibition.

Analytical Characterization

Table 3: Predicted Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~5.0 (s, 1H, isoxazole C4-H), ~5.5 (br s, 2H, -NH₂). The chemical shifts are estimations and will vary based on the solvent used.[3][7] |

| ¹³C NMR | δ (ppm): ~21 (2C, -CH(CH₃)₂), ~28 (-CH(CH₃)₂), ~80 (isoxazole C4), ~160 (isoxazole C3), ~170 (isoxazole C5). These are approximate values.[4][6] |

| Mass Spec. | (EI): Expected molecular ion (M⁺) at m/z = 126. Fragmentation may involve loss of the isopropyl group.[8] |

| IR Spec. | (cm⁻¹): ~3400-3250 (N-H stretch, two bands for primary amine), ~2970 (C-H stretch, aliphatic), ~1650-1580 (N-H bend), ~1250-1020 (C-N stretch).[9][10] |

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the safety data for structurally related amines and heterocyclic compounds, the following precautions are recommended.[11][12]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: The compound may be combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a chemical building block of considerable value in contemporary drug discovery. Its straightforward synthesis and the reactive handle provided by the primary amine group make it an attractive starting point for the creation of diverse chemical libraries. The demonstrated success of the broader 3-aminoisoxazole scaffold in generating potent and selective kinase inhibitors for critical oncology targets like RET and c-Met validates its "privileged" status. This technical guide has provided a foundational understanding of its properties, synthesis, and applications, and it is anticipated that the utility of this compound will continue to expand as researchers further explore its potential in the development of novel therapeutics.

References

-

Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting the c-Met signaling pathway in cancer. Nature Reviews Cancer, 12(2), 89-103. [Link]

-

Angene Chemical. (2025). Safety Data Sheet - 3-(2-Nitrophenyl)isoxazol-5-amine. [Link]

-

Li, H., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 875-888. [Link]

-

Gentile, T. R., et al. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7-S19. [Link]

-

Subbiah, V., et al. (2022). RET signaling pathway and RET inhibitors in human cancer. Signal Transduction and Targeted Therapy, 7(1), 1-17. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

NIST. (n.d.). 3-Isoxazolamine, 5-methyl-. [Link]

-

Engel, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(24), 7578. [Link]

-

Lee, K., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 934-946. [Link]

-

Chen, Y., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell Communication and Signaling, 22(1), 1-21. [Link]

-

Exelixis, Inc. (2025). Explore Clinical Trials. [Link]

-

NIST. (n.d.). 5-Amino-3-methylisoxazole. [Link]

-

Incyte Corporation. (n.d.). Incyte Clinical Trials. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Isopropylamine(75-31-0) 1H NMR [m.chemicalbook.com]

- 8. 5-Amino-3-methylisoxazole [webbook.nist.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. opcw.org [opcw.org]

- 12. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 3-Isopropylisoxazol-5-amine

Introduction

3-Isopropylisoxazol-5-amine (CAS No. 88786-11-2) is a heterocyclic amine built upon the isoxazole scaffold. The isoxazole ring system is a prominent feature in numerous pharmacologically active compounds, valued for its role as a bioisostere for amide and ester functionalities and its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of a primary amine at the 5-position and an isopropyl group at the 3-position makes this molecule a versatile building block for combinatorial chemistry and targeted drug design. This guide provides an in-depth analysis of its core physical and chemical properties, reactivity, and the analytical methodologies required for its characterization, offering a foundational resource for researchers in medicinal chemistry and materials science.

Core Molecular Attributes

This compound is defined by its five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, substituted with key functional groups that dictate its chemical behavior.

Caption: A plausible synthetic route to 5-aminoisoxazoles.

Spectroscopic and Analytical Characterization

Robust analytical data is essential for structure confirmation and purity assessment. Below are the predicted spectroscopic signatures for this compound.

Infrared (IR) Spectroscopy

As a primary amine, the molecule will exhibit characteristic N-H stretching and bending vibrations.

[1][2]Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Medium | Two distinct peaks are characteristic of a primary amine. |

| 2970 - 2870 | C(sp³)-H Stretch | Strong | From the isopropyl group. |

| 1650 - 1580 | N-H Bend (Scissoring) | Medium-Strong | Confirms the presence of the -NH₂ group. |

| ~1600 | C=C / C=N Stretch | Medium | From the isoxazole ring. |

| 1250 - 1020 | C-N Stretch | Medium | Aliphatic amine C-N bond vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information. The expected chemical shifts are influenced by the electronic environment of the isoxazole ring.

Table 4: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~6.5 - 7.5 | br s | 2H | -NH₂ (exchangeable with D₂O) |

| ~5.5 - 6.0 | s | 1H | C4-H (isoxazole ring) | |

| ~2.8 - 3.2 | septet | 1H | -CH (CH₃)₂ | |

| ~1.1 - 1.3 | d | 6H | -CH(CH₃ )₂ | |

| ¹³C | ~165 - 175 | s | - | C 5-NH₂ |

| ~155 - 165 | s | - | C 3-isopropyl | |

| ~90 - 100 | s | - | C 4-H | |

| ~25 - 30 | s | - | -C H(CH₃)₂ | |

| ~20 - 25 | s | - | -CH(C H₃)₂ |

Rationale for Predictions: The amine protons are expected to be broad and downfield. The C4-H is a lone proton on the heterocyclic ring, appearing as a singlet. The isopropyl group will show the classic septet/doublet splitting pattern.

[3]#### 4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 126.156 *[4] Key Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃) from the isopropyl group to give a fragment at m/z = 111.

-

Loss of the entire isopropyl group (-CH(CH₃)₂) to yield a fragment at m/z = 83.

-

Cleavage of the isoxazole ring under high energy conditions.

-

Standard Operating Protocols for Analysis

To ensure data integrity, standardized protocols must be followed. These protocols are designed as self-validating systems, where instrument performance is verified before sample analysis.

Caption: General analytical workflow for characterization.

Protocol 5.1: NMR Sample Preparation and Analysis

-

System Suitability: Run a standard sample (e.g., succinic acid in DMSO-d₆) to verify instrument resolution and chemical shift accuracy.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated solvent (DMSO-d₆ is recommended to observe the exchangeable NH₂ protons).

-

Acquisition: Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum. For full characterization, 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The disappearance of the NH₂ signal confirms its assignment.

[1]#### Protocol 5.2: FT-IR Sample Preparation and Analysis (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum. The baseline should be flat.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking. Compare the resulting spectrum with the expected vibrational modes (Table 3).

Protocol 5.3: LC-MS Sample Preparation and Analysis

-

System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions. Perform a system suitability test by injecting a standard mixture to check retention time stability, peak shape, and mass accuracy.

-

Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Perform a serial dilution to a final concentration of ~1-10 µg/mL.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient (e.g., 5% B to 95% B over 5 minutes).

-

MS Detection: Electrospray Ionization in positive mode (ESI+). Scan for the protonated molecule [M+H]⁺ at m/z = 127.1.

-

-

Analysis: Integrate the peak to determine purity and confirm the molecular weight from the mass spectrum.

Conclusion

This compound is a well-defined chemical entity with properties dominated by its primary amine functionality, modulated by the electron-withdrawing isoxazole core. Its characterization is straightforward using standard analytical techniques such as NMR, IR, and MS. The insights and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to confidently utilize this versatile building block in their synthetic and discovery programs.

References

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

-

Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved January 12, 2026, from [Link]

-

5-isopropylisoxazol-3-amine [55809-38-6]. (n.d.). Chemsigma. Retrieved January 12, 2026, from [Link]

-

Triisopropylamine | C9H21N. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Isopropylamine | C3H9N. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

5-Amino-3-methylisoxazole. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

- Preparation method of 3-amino-5-methyl isoxazole. (n.d.). Google Patents.

-

Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved January 12, 2026, from [Link]

-

Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Amine Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 12, 2026, from [Link]

-

The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

Amine Reactivity. (n.d.). Michigan State University Chemistry. Retrieved January 12, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

3-(3-nitrophenyl)isoxazol-5-amine (C9H7N3O3). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

Sources

3-Isopropylisoxazol-5-amine molecular weight and formula

An In-Depth Technical Guide to 3-Isopropylisoxazol-5-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, discuss generalized synthetic strategies based on established isoxazole chemistry, and delve into its potential applications as a structural motif in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical building block.

Core Physicochemical Properties

This compound is a substituted isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The presence of both an amine group and a lipophilic isopropyl group makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological profiles. Its core properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₁₀N₂O | [1][2][3] |

| Molecular Weight | 126.156 g/mol | [1][2] |

| Alternate Value (MW) | 126.16 g/mol | [3][4] |

| CAS Number | 88786-11-2 | [1][2] |

| Physical Form | Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted isoxazol-5-amines is a well-established field in organic chemistry. While a specific, detailed protocol for this compound is not publicly detailed, its synthesis can be logically extrapolated from common methodologies for analogous structures. A prevalent strategy involves the cyclization of a β-ketonitrile with hydroxylamine.

Conceptual Synthetic Workflow

The formation of the isoxazole ring typically proceeds via the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For a 3-substituted-5-amino isoxazole, a β-ketonitrile is the ideal precursor. The isopropyl group at the 3-position originates from the choice of the starting ketone.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Representative)

The following protocol is a generalized representation for the synthesis of a 3-substituted-5-aminoisoxazole, based on established chemical principles for isoxazole formation.[5][6]

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in water. Neutralize the solution by slowly adding a base, such as sodium bicarbonate, until effervescence ceases. Add a co-solvent like ethanol.[5]

-

Reaction Initiation: To the free hydroxylamine solution, add the β-ketonitrile precursor (in this case, isobutyrylacetonitrile).

-

Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions of this type are often run for several hours to ensure completion.[5]

-

Work-up and Isolation: Once the reaction is complete, the product may precipitate from the solution or require extraction. If an extraction is needed, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final, pure this compound.

Causality Note: The use of a base is crucial to liberate the free hydroxylamine from its hydrochloride salt, which is the active nucleophile required for the initial attack on the ketone carbonyl. The subsequent intramolecular cyclization and dehydration form the stable isoxazole ring.

Applications in Research and Drug Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its utility stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups (like amides or esters), and its role as a versatile synthetic handle.

-

Kinase Inhibition: The 5-aminoisoxazole core is a key structural element in the design of various protein kinase inhibitors. Activating mutations in kinases like RET (REarranged during Transfection) are common in cancers such as thyroid and lung cancer.[7] Research has identified novel inhibitors based on related 5-aminopyrazole-4-carboxamide scaffolds, highlighting the importance of the amino-heterocycle motif for achieving high potency and metabolic stability.[7]

-

Epigenetic Targets: Substituted benzo[d]isoxazol-5-amine derivatives have been successfully developed as potent and selective inhibitors of the TRIM24 bromodomain, an epigenetic reader implicated in the progression of several cancers, including prostate cancer.[8] This demonstrates the applicability of the aminoisoxazole framework in targeting protein-protein interactions.

-

Scaffold for Chemical Libraries: As a readily synthesized building block, this compound is an excellent starting point for creating diverse chemical libraries for high-throughput screening. The primary amine at the 5-position can be easily functionalized through acylation, alkylation, or sulfonylation to explore structure-activity relationships (SAR) for a given biological target.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on general safety information for aminic and heterocyclic compounds. A substance-specific Safety Data Sheet (SDS) must always be consulted prior to use.

-

General Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust, vapors, or mist.[9][10] Avoid contact with skin, eyes, and clothing.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear approved safety glasses or a face shield.[10]

-

Skin Protection: Handle with chemically resistant gloves that have been inspected prior to use.[10] Wear a protective suit appropriate for the concentration and amount of the substance.[10]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH (US) or EN 143 (EU) approved respirator.[10]

-

-

Hazard Identification (General for related compounds):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] Keep away from heat, sparks, and open flames.[9] Recommended storage may be at 2-8°C under an inert atmosphere.[4]

Conclusion

This compound is a chemical compound with a defined molecular formula of C₆H₁₀N₂O and a molecular weight of approximately 126.16 g/mol .[1][3] Its structure, combining a stable heterocyclic core with a reactive amine handle, makes it a valuable intermediate for organic synthesis and a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and epigenetics. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose . MDPI. [Link]

-

This compound - Oakwood Chemical . Oakwood Chemical. [Link]

-

Safety Data Sheet - Angene Chemical . Angene Chemical. [Link]

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine . National Institutes of Health (PMC). [Link]

-

5-isopropylisoxazol-3-amine [55809-38-6] | Chemsigma . Chemsigma. [Link]

-

Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor . PubMed. [Link]

-

Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities . PubMed. [Link]

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [oakwoodchemical.com]

- 4. 55809-38-6|5-Isopropylisoxazol-3-amine|BLD Pharm [bldpharm.com]

- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 7. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2][3] Its unique physicochemical properties—stemming from an electron-rich aromatic system combined with a labile N-O bond—make it a remarkably versatile scaffold.[4][5] This lability is not a drawback; rather, it provides a strategic site for ring cleavage, rendering isoxazoles useful as synthetic intermediates for more complex molecules.[4][5] More importantly, the isoxazole nucleus is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and several antibiotics like Cloxacillin and Sulfamethoxazole.[1][2]

This guide moves beyond a simple cataloging of effects. It is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core biological activities of isoxazole derivatives. We will explore the causal mechanisms behind their therapeutic effects, present validated experimental protocols to assess these activities, and offer insights into the structure-activity relationships (SAR) that drive potency and selectivity.

Section 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

Isoxazole derivatives have emerged as potent anticancer agents, demonstrating efficacy against a wide range of solid and hematological tumors.[6] Their versatility allows them to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8] This multi-targeted capability is a significant advantage, potentially circumventing the drug resistance that often plagues single-target therapies.[7]

Key Mechanisms of Antineoplastic Action

The anticancer effects of isoxazoles are not monolithic. They operate through several distinct and powerful mechanisms, making them a rich field for oncology research.

1.1.1 Inhibition of Heat Shock Protein 90 (HSP90)

Causality of Experimental Target: HSP90 is a molecular chaperone that is overexpressed in many cancer cells. It is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins that drive tumor growth and survival, such as HER2, EGFR, AKT, and mutant p53.[4][6] By targeting HSP90, a single inhibitor can destabilize multiple oncogenic pathways simultaneously, leading to a cascade of anti-tumor effects.[9] This makes HSP90 a high-value, strategic target in cancer therapy.

Isoxazole-based compounds, such as NVP-AUY922, have been developed as potent HSP90 inhibitors.[6] They bind to the ATP-binding pocket in the N-terminus of HSP90, preventing its chaperone function. This leads to the misfolding of client proteins, which are then targeted for degradation by the ubiquitin-proteasome system.[3] The downstream result is the induction of cell cycle arrest and apoptosis.[6]

Signaling Pathway: HSP90 Inhibition

Caption: HSP90 inhibition by isoxazole derivatives.

1.1.2 Disruption of Microtubule Dynamics

Causality of Experimental Target: Microtubules are critical components of the cytoskeleton, forming the mitotic spindle necessary for chromosome segregation during cell division.[1] Their dynamic nature of polymerization and depolymerization is essential for this process. Cancer cells, characterized by rapid proliferation, are highly dependent on functional mitotic spindles. Therefore, agents that disrupt microtubule dynamics are powerful antimitotic and anticancer drugs.[10]

Certain isoxazole derivatives act as tubulin polymerization inhibitors.[1] They bind to the colchicine site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[11] This disruption of microtubule formation activates the spindle assembly checkpoint, arresting the cell in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[1]

Quantitative Data: In Vitro Anticancer Activity

The potency of isoxazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| N-phenyl-5-carboxamidyl Isoxazole | Mouse Colon (CT-26) | Cytotoxicity | ~5.6 (converted from 2.5 µg/mL) | [1] |

| Isoxazole Chalcone Derivatives | Prostate (DU145) | Cytotoxicity | 0.96 - 1.06 | [4] |

| 3,5-Diamino-4-arylazo Isoxazoles | Prostate (PC3) | Cytotoxicity | 38.63 - 147.9 | [12] |

| Tetrazole-based Isoxazolines | Lung (A549) | Cytotoxicity | 1.49 - 1.51 | [13] |

| Isoxazole-Chalcone Conjugates | Breast (MCF-7) | Cytotoxicity | 17.28 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., PC3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the isoxazole derivative in DMSO. Perform a serial dilution in serum-free medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO only) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubate the plate for 3-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[14][16]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

-

Section 2: Antimicrobial Activity - A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria poses a critical threat to global health. Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[12][15]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and its appended phenyl rings.[1]

-

Electron-Withdrawing Groups: The presence of halogens (e.g., -Cl, -Br, -F) or a nitro group (-NO₂) on the phenyl rings at the C-3 or C-5 positions often enhances antibacterial activity.[1][17] This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell membrane.

-

Electron-Donating Groups: Groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) have also been shown to improve potency, suggesting that electronic effects play a complex role in target interaction.[1]

-

Thiophene Moiety: Incorporating a thiophene ring into the isoxazole structure has been observed to significantly increase antimicrobial activity.[5]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N³, N⁵-diarylisoxazole-3,5-diamines | E. coli | 95 - 140 | [17] |

| N³, N⁵-diarylisoxazole-3,5-diamines | S. aureus | 95 - 120 | [17] |

| Substituted Isoxazoles | B. subtilis | 10 - 80 | [18] |

| Substituted Isoxazoles | E. coli | 30 - 80 | [18] |

| Substituted Isoxazoles | C. albicans | 6 - 60 | [18] |

| Chalcone-derived Isoxazoles | E. coli | 20 - 50 | [19] |

| Chalcone-derived Isoxazoles | P. aeruginosa | 5 - 20 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20] It involves challenging a standardized inoculum of bacteria with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[21][22]

Workflow: Broth Microdilution Assay

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the isoxazole derivative in DMSO. Further dilute this in sterile cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a concentration that is twice the highest concentration to be tested.

-

Prepare a standardized bacterial inoculum. Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHIIB to get the final working inoculum of ~1 x 10⁶ CFU/mL.[22]

-

-

Plate Setup and Serial Dilution:

-

Using a 96-well microtiter plate, add 100 µL of sterile MHIIB to all wells.

-

Add 100 µL of the 2x compound stock solution to the wells in column 1.

-

Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Continue this twofold serial dilution process across the plate to column 10. Discard the final 100 µL from column 10.

-

Column 11 will serve as the positive growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Within 15 minutes of standardizing the inoculum, add 100 µL of the working bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum by a factor of two, achieving the target inoculum of 5 x 10⁵ CFU/mL.[22]

-

Do not add bacteria to column 12.

-

-

Incubation and Interpretation:

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear), as compared to the turbid growth in the positive control well (column 11).

-

Section 3: Anti-inflammatory Activity - Modulating the Immune Response

Inflammation is a complex biological response central to numerous diseases. Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib, are potent anti-inflammatory agents.[2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[11]

Mechanism of Action: COX-2 Inhibition

Causality of Experimental Target: The cyclooxygenase enzyme exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa.[23] In contrast, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[24][25] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of pain, fever, and swelling.[26] Therefore, selective inhibition of COX-2 over COX-1 is a validated strategy to achieve potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Isoxazole derivatives can be designed to selectively fit into the active site of the COX-2 enzyme, blocking its catalytic activity and thereby reducing the production of inflammatory prostaglandins.[27]

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This in vivo model is a classic and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[28] Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling), which is quantifiable.[29] The swelling is biphasic, with the later phase (3-5 hours) being primarily mediated by prostaglandins produced via the COX-2 pathway.[30] The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin, 5 mg/kg), and Test Groups (various doses of the isoxazole derivative).

-

-

Compound Administration:

-

Administer the test compounds and standard drug via intraperitoneal (i.p.) or oral (p.o.) route. The vehicle control group receives the same volume of the vehicle (e.g., saline with 0.5% Tween 80).

-

-

Induction of Inflammation:

-

Thirty to sixty minutes after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 100 µL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each animal.[30]

-

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

-

A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

-

Section 4: Neuroprotective and Other Activities

Beyond the major areas of oncology, microbiology, and inflammation, the isoxazole scaffold has shown promise in a diverse range of other therapeutic fields.

Neuroprotective Effects

Rationale: Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.[2] The HT-22 mouse hippocampal cell line is a widely used in vitro model to study oxidative glutamate toxicity.[2] High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to the depletion of intracellular glutathione (GSH) and a subsequent increase in reactive oxygen species (ROS), culminating in cell death.[2]

Certain isoxazole-chroman hybrids have demonstrated high neuroprotective activity in this model, with EC₅₀ values below 1 µM, by preventing lipid peroxidation and mitochondrial superoxide formation.[2]

Experimental Assessment: The neuroprotective effect can be evaluated by pre-treating HT-22 cells with the isoxazole derivative before inducing oxidative stress with glutamate (2-10 mM) or H₂O₂.[2][27] Cell viability is then assessed using the MTT or CCK-8 assay, where an increase in viability compared to the glutamate-only control indicates a neuroprotective effect.[2][27]

Antiviral and Enzyme Inhibitory Activities

-

Antiviral Activity: Isoxazole-amide derivatives have shown potent in vivo activity against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), in some cases superior to the commercial agent Ningnanmycin.[16] Other derivatives have shown promise against the Zika virus (ZIKV).[32]

-

Enzyme Inhibition: The isoxazole scaffold is adept at interacting with enzyme active sites. Derivatives have been synthesized that show significant inhibitory action against enzymes such as carbonic anhydrase, tyrosinase, and 5-lipoxygenase (5-LOX), highlighting their potential in treating glaucoma, hyperpigmentation disorders, and inflammation, respectively.[11][23][33]

Conclusion and Future Perspectives